p-Nitrophenyl iodoacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl) 2-iodoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERXSZLDSOPHJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067604 | |
| Record name | Acetic acid, iodo-, 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31252-85-4 | |
| Record name | p-Nitrophenyl iodoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31252-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl iodoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031252854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-iodo-, 4-nitrophenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, iodo-, 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-nitrophenyl iodoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Principles Governing P Nitrophenyl Iodoacetate Reactivity with Biomolecules
Alkylation Mechanisms of Biological Thiols by p-Nitrophenyl Iodoacetate
The primary reaction of this compound with biomolecules involves the alkylation of nucleophilic residues, with a pronounced specificity for thiols.
The reaction between this compound and a biological thiol, such as the side chain of a cysteine residue, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org The sulfur atom of the thiol, acting as a potent nucleophile, attacks the electrophilic carbon of the iodoacetyl group. This concerted reaction results in the displacement of the iodide ion and the formation of a stable covalent thioether bond between the biomolecule and the acetyl group. libretexts.orgescholarship.org This process is analogous to the Williamson ether synthesis. libretexts.org The formation of these covalent adducts is a key feature that allows for the specific and often irreversible modification of proteins. mdpi.com
The general scheme for this reaction is as follows:
Step 1: Nucleophilic Attack: The thiolate anion (RS⁻), which is more nucleophilic than the protonated thiol (RSH), initiates the attack on the methylene (B1212753) carbon of the iodoacetyl moiety of PNPIA. mdpi.com
Step 2: Transition State: A transition state is formed where the sulfur-carbon bond is beginning to form, and the carbon-iodine bond is beginning to break.
Step 3: Product Formation: The reaction completes with the formation of the thioether adduct and the release of the iodide ion.
The p-nitrophenolate ion is also released during this process, and its characteristic absorbance can be used to monitor the progress of the reaction spectrophotometrically. nih.gov
This compound exhibits a high degree of selectivity for cysteine residues in proteins. mdpi.comnih.gov This preference is attributed to several factors:
High Nucleophilicity of the Thiol Group: The thiol group of cysteine is one of the most potent nucleophiles found in proteins, especially in its deprotonated thiolate form (RS⁻). mdpi.commdpi.com The pKa of the cysteine thiol group in proteins can be significantly lower than that of free cysteine, leading to a higher population of the more reactive thiolate anion at physiological pH. nih.gov
Accessibility of Cysteine Residues: The reactivity of a particular cysteine residue is also dependent on its location within the protein structure. Surface-exposed cysteine residues are more readily accessible to modification by PNPIA and other thiol-reactive reagents. nih.gov
Microenvironment: The local environment of the cysteine residue, including the presence of nearby acidic or basic residues, can influence its pKa and nucleophilicity. nih.gov
While PNPIA is highly selective for cysteines, reactions with other nucleophilic amino acid residues such as histidine, lysine (B10760008), and tyrosine can occur, though typically at a much slower rate. researchgate.netnih.govannualreviews.org The specificity for cysteine is a critical aspect of its use in identifying and characterizing the role of these residues in enzyme active sites and other functional domains. For instance, the inactivation of an enzyme by PNPIA that is protected by the presence of a substrate or competitive inhibitor strongly suggests the presence of a critical cysteine residue within the active site. nih.gov Studies have shown that even within the same protein, the reactivity of different cysteine residues can vary significantly. nih.gov This differential reactivity can be exploited to probe the local environment and functional importance of individual cysteine residues.
Formation of Covalent Thioether Adducts
Kinetic and Thermodynamic Analyses of this compound Reactions
Kinetic and thermodynamic studies of reactions involving this compound provide valuable insights into enzyme mechanisms and the factors governing reaction rates.
This compound is frequently used as a substrate to study the kinetics of hydrolytic enzymes, particularly those with a catalytic mechanism involving an acyl-enzyme intermediate. nih.govdokumen.pub The reaction typically proceeds in two distinct phases:
Acylation (Burst Phase): A rapid initial release of p-nitrophenol, which corresponds to the acylation of a nucleophilic residue in the enzyme's active site (often a serine or cysteine). cam.ac.uk This "burst" phase is stoichiometric with the amount of active enzyme.
Deacylation (Steady-State Phase): A slower, steady-state release of p-nitrophenol, which represents the rate-limiting hydrolysis of the acyl-enzyme intermediate to regenerate the free enzyme. dokumen.pubcam.ac.uk
By analyzing the kinetics of both phases, key enzymatic parameters can be determined. For example, pre-steady-state kinetic analysis of hamster arylamine N-acetyltransferase 2 (NAT2) with a similar substrate, p-nitrophenyl acetate (B1210297) (PNPA), revealed a fast acetylation step followed by a much slower deacylation step. nih.gov The rate constants for these steps provide a detailed picture of the catalytic cycle. nih.gov
| Kinetic Parameter | Value |
|---|---|
| Second-order rate constant for acetylation | (1.4 +/- 0.05) x 105 M-1 s-1 |
| Linear rate of deacetylation | (7.85 +/- 0.65) x 10-3 s-1 |
The rates of reactions involving this compound are often highly dependent on pH. This pH dependence can reveal the ionization states of critical amino acid residues involved in catalysis. amazonaws.comebi.ac.uk By measuring the reaction rate at different pH values, the pKa of these residues can be determined. amazonaws.com
For instance, studies on the inactivation of hamster NAT2 with iodoacetamide (B48618) and its acetylation with p-nitrophenyl acetate showed similar pKa values, suggesting the involvement of the same ionizable groups in both processes. nih.gov The pH-rate profile for the hydrolysis of p-nitrophenyl β-D-glucoside demonstrates different reaction mechanisms dominating at different pH ranges. chemrxiv.org
| Process | pKa1 | pKa2 |
|---|---|---|
| Inactivation with Iodoacetamide | 5.23 +/- 0.09 | 6.95 +/- 0.27 |
| Acetylation with p-Nitrophenyl Acetate | 5.16 +/- 0.04 | 6.79 +/- 0.25 |
This data indicates that the catalytic mechanism likely depends on a thiolate-imidazolium ion pair. nih.gov
Solvent isotope effects (SIEs), determined by comparing reaction rates in H₂O and D₂O, are a powerful tool for elucidating reaction mechanisms, particularly for identifying proton transfer steps. researchgate.netmdpi.com A normal SIE (kH₂O/kD₂O > 1) is often indicative of a proton transfer in the rate-determining step, while an inverse SIE (kH₂O/kD₂O < 1) can suggest a pre-equilibrium step involving protonation or a change in the fractionation factor of a key residue. chemrxiv.orgmdpi.com
In the case of hamster NAT2, large inverse solvent isotope effects were observed for both inactivation and acetylation. nih.gov This was interpreted as evidence for the formation of a thiolate-imidazolium ion pair, where the equilibrium is shifted in D₂O. nih.gov Similarly, inverse SIEs have been observed in the hydrolysis of p-nitrophenyl β-D-glucoside under both acidic and basic conditions, providing insights into the specific protonation and deprotonation steps involved in the different reaction pathways. chemrxiv.org
| Process | Solvent Isotope Effect (kH/kD) |
|---|---|
| Inactivation | 0.65 +/- 0.02 |
| Acetylation | 0.60 +/- 0.03 |
These detailed kinetic and thermodynamic analyses, employing this compound and related compounds, are crucial for building a comprehensive understanding of enzyme function and the fundamental principles of biomolecular reactivity.
pH Dependence of Reaction Rates and Equilibrium Constants
Influence of Microenvironmental Factors on this compound Reactivity
The reactivity of this compound (NPIA) with biomolecules is not static; it is profoundly influenced by the immediate chemical environment surrounding the reaction site. Factors such as pH, the nature of the solvent, and temperature can significantly alter the rate and specificity of the modification of biological macromolecules. Understanding these influences is critical for the controlled application of NPIA in biochemical and proteomics research.
Influence of pH
The pH of the reaction medium is a critical determinant of NPIA's reactivity, primarily by affecting the ionization state of the target amino acid residues on biomolecules. NPIA is known to react with nucleophilic side chains, particularly the sulfhydryl group of cysteine and the ε-amino group of lysine. cymitquimica.comnih.gov
The reaction with cysteine residues is highly pH-dependent. The nucleophilic species in the alkylation reaction by the iodoacetyl group is the thiolate anion (S⁻), not the protonated thiol (-SH). nih.gov Consequently, the reaction rate increases significantly as the pH of the medium rises above the pKa of the cysteine's sulfhydryl group. For instance, studies on the alkylation of cysteine residues in E. coli thioredoxin with iodoacetic acid, a related iodoacetylating agent, demonstrated a pH-dependent rate profile corresponding to the ionization of a thiolate with a specific pKa. nih.gov One sulfhydryl group in thioredoxin with a pKa of 6.7 showed a much higher reaction rate at a neutral pH compared to another with a pKa near 9.0. nih.gov Optimal labeling of cysteine residues with iodo-reagents is generally achieved at a pH around 8.0, as conditions that are significantly more alkaline or acidic can lead to non-specific labeling of other residues like lysine, histidine, aspartate, and glutamate. google.com
Similarly, the reaction with lysine residues, which proceeds via acylation of the primary amino group, is also pH-sensitive. The lysine side chain's amino group must be in its unprotonated, nucleophilic state to react. cymitquimica.com Given that the pKa of the lysine ε-amino group is typically around 10.5, the reaction rate increases at alkaline pH values (typically pH 8.0 to 9.5) where a sufficient concentration of the unprotonated amine is present. cymitquimica.cominterchim.fr
Furthermore, the hydrolysis of the p-nitrophenyl ester bond itself, which releases the p-nitrophenol reporter group, is subject to base-catalyzed hydrolysis. ebi.ac.uk The detection of the reaction product, p-nitrophenol, is also pH-dependent, as its absorbance maximum shifts to around 400-420 nm at alkaline pH (above its pKa of ~7.15) due to the formation of the p-nitrophenolate anion. una.ac.crscielo.sa.cr
Interactive Data Table: pH Influence on NPIA Target Residue Reactivity
| Target Residue | Reactive Form | Typical pKa | Optimal pH Range for Reaction | Rationale |
| Cysteine | Thiolate (S⁻) | ~8.3 (can vary significantly in microenvironment, e.g., 6.7 nih.gov) | 7.5 - 8.5 google.com | The concentration of the highly nucleophilic thiolate anion increases as the pH exceeds the pKa of the sulfhydryl group. nih.gov |
| Lysine | Amine (-NH₂) | ~10.5 | 8.0 - 9.5 cymitquimica.cominterchim.fr | A higher pH increases the population of the unprotonated, nucleophilic form of the ε-amino group required for acylation. cymitquimica.com |
Influence of Solvent
The solvent system in which the reaction is conducted can dramatically affect the reactivity of NPIA. The polarity and composition of the solvent influence both the stability of the reactants and the transition state of the reaction. nih.gov
In studies involving the related compound p-nitrophenyl acetate (PNPA), altering the solvent from pure water to mixtures with organic solvents like dimethyl sulfoxide (B87167) (DMSO) has been shown to significantly increase the rate of hydrolysis. scholaris.ca For the alkaline hydrolysis of PNPA, the second-order rate constant was observed to increase from 11.6 M⁻¹s⁻¹ in water to 32,800 M⁻¹s⁻¹ in 80 mol % DMSO. scholaris.ca This rate enhancement is attributed to two main factors: the destabilization of the nucleophile (e.g., OH⁻) in the ground state and the stabilization of the charged transition state through charge dispersion or polarizability interactions with the DMSO. scholaris.ca While direct data for NPIA is limited, similar principles are expected to apply, where polar aprotic solvents can enhance the reactivity of nucleophiles attacking the ester.
Conversely, the addition of alcohols such as methanol (B129727) or ethanol (B145695) to aqueous solutions has been shown to decrease the reaction rate in other p-nitrophenol-based reactions, such as its reduction by sodium borohydride (B1222165) in the presence of metallic nanoparticles. rsc.org This highlights that solvent effects can be complex and depend on the specific reaction mechanism. For reactions within the hydrophobic cores of proteins, the local non-aqueous environment can significantly influence the reactivity of NPIA with nearby residues compared to reactions on the protein surface exposed to the aqueous bulk solvent.
Interactive Data Table: Effect of Solvent Composition on Acyl-Transfer Reaction Rates (Data from p-Nitrophenyl Acetate with OH⁻)
| Solvent Composition (mol % DMSO in H₂O) | Second-Order Rate Constant (kN) for PNPA (M⁻¹s⁻¹) scholaris.ca |
| 0 (Pure H₂O) | 11.6 |
| 80 | 32,800 |
This table illustrates the general principle of how solvent can affect the reactivity of p-nitrophenyl esters, based on data for p-nitrophenyl acetate (PNPA). scholaris.ca
Influence of Temperature
Temperature is a fundamental parameter that governs the kinetics of chemical reactions, including the reaction of NPIA with biomolecules. In general, within a certain range, an increase in temperature provides more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions between NPIA and the target biomolecule. patsnap.com This leads to a higher reaction rate, a principle described by the Arrhenius equation. diva-portal.org
For enzyme-catalyzed reactions that are studied using p-nitrophenyl substrates, the activity typically increases with temperature up to an optimum point. redalyc.org Beyond this optimal temperature, the enzyme may begin to denature, leading to a rapid loss of activity. patsnap.com While NPIA reactions are often non-enzymatic, the target biomolecule's structure (e.g., a protein) is also temperature-sensitive. High temperatures can induce conformational changes or denaturation, which can alter the accessibility of target residues. A previously buried cysteine or lysine residue might become exposed and reactive, or a structured active site might be disrupted, decreasing specific reactivity.
The stability of NPIA itself can also be affected by temperature, with higher temperatures potentially increasing the rate of spontaneous hydrolysis, which would compete with the desired reaction with the biomolecule. Therefore, temperature must be carefully controlled to balance achieving a sufficient reaction rate with maintaining the structural integrity of the biomolecule and the stability of the reagent. patsnap.comredalyc.org
Applications of P Nitrophenyl Iodoacetate in Biochemical and Molecular Biology Research
Site-Specific Protein Modification Using p-Nitrophenyl Iodoacetate
This compound is instrumental in the site-specific modification of proteins, a cornerstone technique in protein engineering and the study of structure-function relationships. researchgate.net
Cysteine-Directed Alkylation in Protein Engineering
The iodoacetyl group of this compound is highly reactive towards nucleophilic residues, with a particular preference for the thiol group of cysteine residues. This specificity allows for the targeted alkylation of cysteines within a protein's structure. acs.orgnih.govresearchgate.net In protein engineering, this reaction is harnessed to introduce specific modifications at predetermined cysteine locations. kit.edu For instance, researchers can introduce probes, tags, or other functional moieties by first engineering a cysteine residue at a specific site in the protein of interest and then reacting it with a molecule like this compound or its derivatives. researchgate.netacs.org This targeted modification is crucial for creating proteins with novel functions or for studying the role of specific regions within a protein. The reaction proceeds via a nucleophilic attack of the cysteine thiolate anion on the α-carbon of the iodoacetyl group, leading to the formation of a stable thioether bond and the displacement of the iodide ion.
Probing Protein Structure-Function Relationships via Chemical Modification
Chemical modification with reagents like this compound is a powerful method to investigate the relationship between a protein's structure and its biological function. researchgate.net By selectively modifying specific amino acid residues, scientists can observe the resulting changes in protein activity, stability, or binding properties. The reaction of this compound with a cysteine residue can inactivate an enzyme if that cysteine is located within the active site or is crucial for maintaining the protein's conformational integrity. researchgate.net For example, the inactivation of the receptor-like protein tyrosine phosphatase (PTPase) LAR by iodoacetate, but not iodoacetamide (B48618), pointed to a highly selective interaction at the active site, directly identifying a critical cysteine residue (Cys-1522) essential for its catalytic activity. nih.gov The p-nitrophenyl group can also serve as a "reporter group," as its release upon reaction or changes in its spectral properties when attached to the protein can provide information about the local environment within the protein. nih.gov
Enzyme Active Site Mapping and Mechanistic Elucidation with this compound
The unique chemical properties of this compound make it an effective tool for mapping the active sites of enzymes and elucidating their catalytic mechanisms. unacademy.comwikipedia.org
Identification and Characterization of Catalytic Nucleophiles
The active sites of many enzymes contain highly reactive nucleophilic residues, such as cysteine, serine, histidine, or glutamate, which are directly involved in the catalytic process. oup.com this compound can be used to identify these essential nucleophiles. If incubation of an enzyme with this compound leads to a loss of activity, it suggests that a reactive nucleophile in the active site has been modified. By using radiolabeled iodoacetate, researchers can pinpoint the exact residue that has been alkylated through techniques like peptide mapping and sequencing. nih.gov For example, studies on the thiolase enzyme OleA have shown that acyl group transfer from a p-nitrophenyl ester carrier to the active site cysteine (C143) is a key step in its reaction mechanism. researchgate.netresearchgate.netnih.gov This highlights the utility of p-nitrophenyl esters in identifying and characterizing catalytic cysteine residues.
Dissection of Enzyme Reaction Mechanisms, e.g., Acyl Transfer and Condensation Reactions
p-Nitrophenyl esters are widely used to study enzyme reaction mechanisms, particularly those involving acyl transfer and condensation reactions. The p-nitrophenolate anion is a good leaving group and its release can be conveniently monitored spectrophotometrically, providing a real-time assay for the enzymatic reaction. usu.eduusu.edu In the case of the thiolase enzyme OleA, p-nitrophenyl alkanoates have been used as surrogate substrates to probe its Claisen condensation reaction. researchgate.netnih.gov Studies have shown that the reaction initiates with the transfer of the acyl group from the p-nitrophenyl ester to the active site cysteine. researchgate.netnih.gov This acyl-enzyme intermediate can then participate in subsequent condensation reactions. The use of isotopically labeled p-nitrophenyl esters has further allowed for the detailed dissection of the directionality of these complex reactions. researchgate.netnih.gov Similarly, the transfer of an acetyl group from p-nitrophenyl thioacetate (B1230152) has been used to investigate the reaction pathway of yeast fatty acid synthase. nih.gov
Studies on Enzyme Inhibition and Inactivation Kinetics
This compound can act as an irreversible inhibitor of enzymes that rely on a nucleophilic cysteine for catalysis. The study of the kinetics of this inhibition can provide valuable information about the enzyme's active site and mechanism. By measuring the rate of inactivation at different concentrations of the inhibitor, a second-order rate constant for the modification reaction can be determined. westmont.edu The pH dependence of the inactivation can also reveal the pKa of the targeted nucleophilic residue. annualreviews.org Furthermore, the protective effects of substrates or competitive inhibitors against inactivation by this compound can provide evidence that the modification is indeed occurring at the active site. westmont.edu Kinetic analyses of the hydrolysis of p-nitrophenyl acetate (B1210297) are also commonly employed to determine key enzyme kinetic parameters such as the Michaelis-Menten constant (KM) and the maximum reaction velocity (Vmax), as well as to study the effects of various inhibitors. rsc.orgresearchgate.netnih.govrsc.org
Data Tables
Table 1: Enzymes Studied Using p-Nitrophenyl Acetate or its Derivatives
| Enzyme | Research Focus | Key Findings | References |
| Aldehyde Dehydrogenase | Active site probing | A covalently linked p-nitrophenol-containing reporter group was introduced at the active site. | nih.gov |
| Carboxylesterase | Enzyme kinetics and inhibition | Determined KM = 0.83 mmol L−1 and IC50 = 0.79 μmol L−1 for an inhibitor. | rsc.org |
| Chymotrypsin | Acyl transfer mechanism | Isotope effects consistent with a concerted mechanism. | usu.edu |
| Esterases (from Megachile rotundata) | Enzyme kinetics and inhibition | For p-nitrophenylacetate, Km = 1.24 x 10-4 M and Vmax = 2.29 x 10-9 mol/s per mg protein. | nih.gov |
| Fatty Acid Synthase (Yeast) | Acetyl group transfer pathway | Acetyl transfer is obligatorily Ser-OH → Cys-SH. | nih.gov |
| Protein Tyrosine Phosphatase (LAR) | Active site labeling | Cys-1522 identified as the essential active site nucleophile. | nih.gov |
| Thiolase (OleA) | Reaction mechanism | Acyl group transfer from p-nitrophenyl ester to active site cysteine C143 initiates Claisen condensation. | researchgate.netresearchgate.netnih.gov |
Development and Application of this compound as Biochemical Probes
The utility of this compound as a biochemical tool stems from its reactive nature. The iodoacetyl moiety is an electrophile that readily reacts with nucleophilic residues in proteins, such as the thiol group of cysteine or the amine group of lysine (B10760008). cymitquimica.com This reactivity allows it to be used as a basis for designing probes to investigate biological systems.
The synthesis of this compound itself can be achieved by reacting p-nitrophenol with iodoacetic acid in the presence of a coupling agent like N,Nʹ-dicyclohexylcarbodiimide (DCC). nih.gov This core molecule can be further developed into more complex radiolabeled and photoaffinity probes for sensitive detection and structural analysis.
Radiolabeled Probes: Radiolabeling involves incorporating a radioactive isotope into the probe molecule, which allows for highly sensitive detection. thermofisher.com The specific activity of these probes is a critical parameter that determines the sensitivity of detection. thermofisher.com While direct radiolabeling of this compound is not commonly documented, related p-nitrophenyl compounds have been successfully radiolabeled. For instance, a positron emission tomography (PET) tracer, O-(2-[¹⁸F]fluoroethyl)-O-(p-nitrophenyl)methylphosphonate, was synthesized for imaging cholinesterases. nih.gov This demonstrates the feasibility of incorporating isotopes like ¹⁸F into a p-nitrophenyl-containing structure. nih.gov In principle, this compound could be synthesized using precursors containing isotopes such as ¹⁴C or ³H to create radiolabeled versions for tracking its binding to target molecules. The synthesis of high specific activity probes often requires maximizing the concentration of the labeled nucleotide or precursor while keeping the reaction volume low. thermofisher.com
Photoaffinity Probes: Photoaffinity probes are molecules that, upon activation by light, form a highly reactive intermediate that can covalently bind to nearby molecules. acs.org This allows for the "capture" of interacting partners, such as proteins. The this compound molecule itself is not photoactive. However, its framework can be used to build photoaffinity probes by attaching a separate photoactivatable group, such as an arylazide, benzophenone, or diazirine. researchgate.net
For example, new ATP analogues have been synthesized that incorporate both a nitrophenyl azide (B81097) group for photo-cross-linking and a spin label for detection. acs.org Another related strategy involves using a "photocaged" probe, where a reactive group is masked by a photolabile protecting group. acs.org Researchers have developed probes where an α-iodoketone electrophile is masked by a nitrophenyl photocage; irradiation with UV light liberates the reactive electrophile, allowing it to react with target residues. acs.org This approach allows for inducible covalent bond formation between the probe and a target protein. acs.org
Table 1: Types of Probes Based on this compound Derivatives
| Probe Type | Key Feature | Principle of Action | Example Application | Source |
|---|---|---|---|---|
| Radiolabeled Probe | Contains a radioactive isotope (e.g., ¹⁸F, ¹⁴C, ³H) | Detection via radioactivity, offering high sensitivity. | PET imaging of enzymes in vivo. | nih.gov |
| Photoaffinity Probe | Contains a light-activated group (e.g., arylazide). | Upon UV irradiation, forms a reactive species that covalently binds to interacting molecules. | Mapping ligand-binding sites and protein interaction interfaces. | acs.org, acs.org |
| Reactive Probe | Utilizes the inherent reactivity of the iodoacetyl group. | The electrophilic iodoacetyl group covalently modifies nucleophilic amino acid residues (e.g., Cys, Lys). | Identifying accessible residues in a protein's structure. | cymitquimica.com |
Understanding the architecture of multi-subunit protein assemblies is fundamental to elucidating their cellular functions. scholaris.ca Protein-protein interactions (PPIs) are essential for the catalytic activities of many enzymes, such as cytochrome P450s. frontiersin.org Chemical probes like this compound can be valuable tools for mapping the interfaces where these interactions occur.
The principle behind using this compound for this purpose is affinity labeling. The iodoacetyl group of the molecule can form a covalent bond with accessible, nucleophilic amino acid side chains (like cysteine or lysine) on a protein's surface. cymitquimica.com If such a residue is located within a protein-protein interaction interface, several outcomes are possible:
Identification of Interface Residues: Modification of the residue by this compound can be identified using techniques like mass spectrometry, pinpointing its location within the protein sequence and suggesting its presence at an interface.
Disruption of Interaction: The covalent addition of the probe molecule can sterically hinder or alter the electrostatic environment of the interface, disrupting the protein-protein interaction. This provides functional evidence for the importance of the modified region in maintaining the protein complex.
While studies specifically using this compound for PPI mapping are not widespread, the use of the related compound iodoacetic acid (IAA) to preserve protein modifications in extracts prepared for PPI analysis highlights the utility of the iodoacetyl functional group in this field of research. researchgate.net The mapping of interaction interfaces provides crucial structural constraints that help in generating topological models of protein complexes. scholaris.ca
Table 2: Principles of Using this compound for PPI Studies
| Principle | Description | Outcome | Analytical Method | Source |
|---|---|---|---|---|
| Affinity Labeling | The reactive iodoacetyl group covalently binds to nucleophilic amino acids at or near a binding interface. | The interaction site is irreversibly tagged. | Mass Spectrometry, Peptide Mapping | scholaris.ca, cymitquimica.com |
| Interaction Disruption | The covalent modification of an interface residue prevents the binding of a partner protein. | The functional importance of the labeled residue/region for the interaction is confirmed. | Co-immunoprecipitation, Gel Filtration, Surface Plasmon Resonance | frontiersin.org |
Synthesis of Radiolabeled and Photoaffinity Probes
Role in Peptide Chemistry and Reductive Cleavage Strategies
Beyond its use as a probe, this compound has applications in the chemical manipulation of peptides, particularly in strategies for sequence-specific cleavage.
Chemical cleavage of peptide bonds at specific amino acid residues is a cornerstone of protein sequencing and characterization. While cyanogen (B1215507) bromide (CNBr) is the classic reagent for cleavage at the C-terminal side of methionine residues, alternative methods have been developed. One such method is reductive cleavage, which proceeds via the formation of a sulfonium (B1226848) salt.
The process generally involves two main steps:
S-Alkylation: The sulfur atom of the methionine side chain is alkylated with a reagent containing a reactive group, such as an iodo-compound. This converts the thioether into a sulfonium salt. This compound is a suitable reagent for this step, as its iodoacetyl group can efficiently alkylate the methionine sulfur.
Peptide Bond Cleavage: The modified peptide is then treated with a reducing agent under specific conditions, which leads to the cleavage of the peptide bond C-terminal to the modified methionine residue, often resulting in a homoserine lactone at the newly formed C-terminus of the upstream peptide.
This method is related to a procedure where p-nitrophenyl acetate is used in conjunction with iodoacetic acid for the reductive cleavage of methionine-containing peptides. avantorsciences.com, ottokemi.com, cymitquimica.com In that system, iodoacetic acid performs the alkylation. The use of this compound combines the necessary iodoacetyl moiety for alkylation into a single reagent. A significant challenge in any cleavage strategy involving methionine is the potential for oxidation of the sulfur atom to methionine sulfoxide (B87167), which is resistant to cleavage. capes.gov.br The design of cleavage cocktails often includes scavenger reagents to minimize such side reactions. capes.gov.br For instance, a cocktail known as "Reagent H" was developed specifically to reduce methionine oxidation during peptide cleavage and deprotection. capes.gov.br
Table 3: Proposed Steps for Reductive Cleavage at Methionine using this compound
| Step | Reagent/Condition | Purpose | Expected Product | Source |
|---|---|---|---|---|
| 1. S-Alkylation | This compound | Covalently modifies the methionine thioether side chain. | Peptide with S-carboxymethyl-methionine sulfonium salt. | avantorsciences.com, ottokemi.com |
| 2. Cleavage | Reducing agent (e.g., dithiothreitol) in appropriate buffer | Induces cleavage of the peptide bond C-terminal to the modified methionine. | Two smaller peptide fragments. | capes.gov.br |
Methodological Approaches and Advanced Techniques Utilizing P Nitrophenyl Iodoacetate
Synthetic Methodologies for p-Nitrophenyl Iodoacetate and its Analogs
The synthesis of this compound and its isotopically labeled analogs is fundamental to its application in biochemical studies. These methods are designed to be efficient and allow for the introduction of isotopic labels that are crucial for mechanistic investigations.
The primary route for synthesizing this compound involves the esterification of p-nitrophenol with iodoacetic acid. This reaction is a direct and common method for creating the ester linkage. Variations of this synthesis can be found in the broader context of producing other haloacetate esters, which often employ similar chemical principles. For instance, the synthesis of cyanoacetate (B8463686) esters can be achieved by reacting a haloacetate ester with hydrogen cyanide and ammonia. While not a direct synthesis of this compound, this demonstrates a common derivatization pathway for haloacetate esters. google.com
Another relevant synthetic approach involves the use of activating groups. For example, p-Nitrophenyl acetate (B1210297) is used in conjunction with iodoacetic acid for the reductive cleavage of methionine-containing peptides. cymitquimica.com This highlights the reactivity of the p-nitrophenyl ester group, a key feature of this compound. The synthesis of p-Nitrophenyl acetate itself, typically from acetic acid and p-nitrophenol, provides a model for the esterification reaction at the core of this compound synthesis. ebi.ac.uk
The following table summarizes the key reactants and general reaction types involved in the synthesis of this compound and related esters.
| Product | Reactant 1 | Reactant 2 | Reaction Type |
| This compound | p-Nitrophenol | Iodoacetic acid | Esterification |
| Cyanoacetate esters | Haloacetate ester | Hydrogen cyanide, Ammonia | Nucleophilic substitution |
| p-Nitrophenyl acetate | Acetic acid | p-Nitrophenol | Esterification |
Isotopic labeling is a powerful technique for elucidating reaction mechanisms. In the context of this compound, introducing isotopes such as ¹³C or ¹⁴C can help track the fate of the acyl group during its reaction with a biomolecule. For example, using p-nitrophenyl 1-¹³C-decanoate has provided direct evidence for the directionality of the Claisen condensation in the enzyme OleA. researchgate.net This approach, while applied to a different p-nitrophenyl ester, is directly transferable to studies using this compound to determine which atoms are transferred and to identify the nucleophilic and electrophilic partners in a reaction.
Stable isotope labeling with amino acids in cell culture (SILAC) is a widely used mass spectrometry-based quantitative proteomics strategy that allows for the differentiation of proteins from different cell populations. pnas.orgnih.gov This method involves the metabolic incorporation of "heavy" or "light" amino acids into proteins. While not a direct labeling of the modification reagent itself, SILAC is instrumental in quantifying changes in protein modification levels upon treatment with reagents like this compound. By comparing the abundance of modified peptides between "heavy" and "light" samples, researchers can assess the extent of modification under different conditions. pnas.org
Isotope-coded affinity tags (ICAT) represent another important strategy. nih.gov The ICAT reagent contains an iodoacetamide (B48618) group for covalent modification of cysteine residues, a biotin (B1667282) affinity tag for enrichment, and an isotopically coded linker for quantification. nih.gov While iodoacetamide is the reactive group in ICAT, the principle of using isotopic labels within the modifying reagent to quantify modified peptides is a key concept in chemical proteomics that can be applied to custom-synthesized, isotopically labeled this compound.
The table below outlines common isotopic labeling strategies and their applications in studying protein modification.
| Labeling Strategy | Labeled Moiety | Application |
| Direct Isotopic Labeling | Acyl group of the modifying reagent (e.g., ¹³C, ¹⁴C) | Tracing the transfer of the modifying group, mechanistic studies of enzyme reactions. researchgate.netresearchgate.net |
| Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) | Amino acids within the protein | Quantitative comparison of protein modification levels between different cell populations. pnas.orgnih.gov |
| Isotope-Coded Affinity Tags (ICAT) | Chemical tag attached to the modifying reagent | Quantification of modified peptides, typically targeting specific amino acids like cysteine. nih.gov |
Esterification and Derivatization Routes for this compound Synthesis
Analytical Characterization of this compound-Modified Biomolecules
Once a biomolecule has been modified with this compound, a suite of analytical techniques is employed to identify the sites of modification, characterize the resulting adducts, and monitor the reaction kinetics.
Mass spectrometry (MS) is an indispensable tool for characterizing modified biomolecules. In a typical proteomics workflow, proteins modified with this compound are proteolytically digested, often with trypsin, to generate a mixture of peptides. charlotte.eduresearchgate.net This peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). charlotte.eduresearchgate.net The mass spectrometer measures the mass-to-charge ratio of the peptides, and the modification by iodoacetate results in a characteristic mass shift that allows for the identification of modified peptides. ucdavis.edu
Further fragmentation of the modified peptides in the mass spectrometer (MS/MS) provides sequence information, enabling the precise localization of the modification to a specific amino acid residue. charlotte.edubibliotekanauki.pl For example, the identification of DNPS-labeled tryptic peptides from human prostatic acid phosphatase was confirmed using amino acid sequencing and plasma desorption mass spectrometry, which positively identified the modifying moiety. bibliotekanauki.pl
Advanced MS techniques, such as Fourier transform ion cyclotron resonance mass spectrometry (FTICR-MS), offer high resolution and mass accuracy, which are crucial for distinguishing between different types of modifications and for analyzing complex samples. ucdavis.edu
Spectrophotometric assays are widely used to monitor the progress of reactions involving p-nitrophenyl esters. The hydrolysis of these esters, including this compound, releases p-nitrophenol, a chromogenic product that absorbs light maximally at 405 nm under alkaline conditions. wikipedia.orgneb.comsigmaaldrich.com The increase in absorbance at this wavelength is directly proportional to the amount of p-nitrophenol produced, allowing for the continuous or single-point measurement of enzyme activity. neb.comsigmaaldrich.com
This principle is applied in various enzyme assays. For instance, the activity of phosphatases is routinely measured using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate. wikipedia.orgneb.comsigmaaldrich.com Similarly, the activity of esterases and lipases can be assayed using p-nitrophenyl acetate or other p-nitrophenyl esters. tandfonline.comresearchgate.netnih.gov The rate of the reaction can be determined by monitoring the change in absorbance over time. The molar extinction coefficient of p-nitrophenol is used to convert the absorbance values into the concentration of the product formed. neb.comsigmaaldrich.com
The table below summarizes the key parameters for the spectrophotometric assay of p-nitrophenyl ester hydrolysis.
| Parameter | Value/Description | Reference |
| Substrate | p-Nitrophenyl ester (e.g., pNPP, p-nitrophenyl acetate) | wikipedia.orgneb.comtandfonline.com |
| Product | p-Nitrophenol | wikipedia.orgneb.com |
| Wavelength of Maximum Absorbance (λmax) | 405 nm (alkaline conditions) | wikipedia.orgneb.comsigmaaldrich.com |
| Molar Extinction Coefficient (ε) of p-Nitrophenol | ~18,000 M⁻¹cm⁻¹ in 1 N NaOH | neb.com |
| Assay Type | Continuous or single-point | neb.com |
Chromatography is a fundamental technique for the separation and purification of biomolecules, both before and after modification. bio-rad.com Ion exchange chromatography (IEC) separates proteins based on their net charge and is often used as an initial purification step. researchgate.netresearchgate.net
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for separating peptides generated from the proteolytic digestion of proteins. charlotte.edunih.gov Peptides are separated based on their hydrophobicity. The introduction of the iodoacetyl group from this compound can alter the hydrophobicity of a peptide, which may affect its retention time on an RP-HPLC column. The fractions collected from the HPLC can then be analyzed by mass spectrometry for identification. bibliotekanauki.pl
Multidimensional chromatography, which combines different separation techniques (e.g., ion exchange followed by reversed-phase), provides enhanced resolution for complex protein or peptide mixtures. nih.gov This approach is particularly useful in proteomics for reducing sample complexity before mass spectrometric analysis. nih.gov
Spectrophotometric and Spectroscopic Assays for Reaction Monitoring and Product Quantification
Optimization of Reaction Conditions for Specificity and Efficiency in this compound Labeling
The successful application of this compound (NPIA) as a chemical probe hinges on the careful control of reaction conditions to maximize labeling efficiency and, crucially, to direct its reactivity towards the desired amino acid targets. The dual reactivity of NPIA—stemming from the haloacetyl group and the p-nitrophenyl ester—necessitates a multi-faceted optimization strategy. Key parameters including pH, temperature, incubation time, reagent concentration, and buffer composition must be fine-tuned to balance the nucleophilicity of target residues against potential side reactions, such as hydrolysis of the reagent.
Influence of pH on Reactivity and Specificity
The pH of the reaction medium is the most critical parameter governing both the rate and selectivity of NPIA labeling. Its primary role is to modulate the protonation state of nucleophilic amino acid side chains. For an amino acid to react with the electrophilic iodoacetyl moiety, its functional group must be in its deprotonated, more nucleophilic form.
Cysteine Labeling : The thiol group of a cysteine residue (pKa ≈ 8.3–8.6) must be deprotonated to the highly reactive thiolate anion. Labeling reactions targeting cysteine are therefore most efficient at a pH of approximately 8.0 to 8.5. atto-tec.com At this pH, a sufficient population of thiolate ions exists to react rapidly with the iodoacetate.
Lysine (B10760008) and N-terminal Amine Labeling : The reactivity of primary amines also depends on their protonation state. The α-amino group of a protein's N-terminus typically has a pKa around 8.0, whereas the ε-amino group of lysine side chains is more basic, with a pKa around 10.5. mdpi.com Consequently, to achieve selective labeling of the N-terminus over lysine residues, the reaction can be performed at a near-physiological pH (e.g., 7.0–8.0), where the N-terminal amine is significantly more nucleophilic than the largely protonated lysine side chains. mdpi.com To target lysine residues effectively, a more alkaline pH of 8.5 to 9.5 is required to increase the population of unprotonated ε-amino groups. mdpi.comthermofisher.com
Histidine Labeling : The imidazole (B134444) side chain of histidine (pKa ≈ 6.0–7.0) can also be alkylated by iodoacetate reagents. scienceasia.orgnih.gov This reaction is favored at a pH above 7, where the imidazole ring is neutral and nucleophilic.
The following data table summarizes the influence of pH on the reactivity of key amino acid residues towards NPIA.
| Target Residue | Typical pKa | Optimal pH Range for Labeling | Rationale |
| Cysteine | 8.3 - 8.6 | 8.0 - 8.5 | Favors formation of the highly nucleophilic thiolate anion (S⁻). |
| N-terminal α-Amine | ~8.0 | 7.0 - 8.5 | N-terminus is deprotonated and reactive; lysine ε-amines are mostly protonated. |
| Lysine ε-Amine | ~10.5 | 8.5 - 9.5 | Requires alkaline conditions to deprotonate the ε-amino group for nucleophilic attack. |
| Histidine | 6.0 - 7.0 | > 7.0 | Imidazole ring is unprotonated and nucleophilic above its pKa. |
This table provides generalized pH ranges. The optimal pH for a specific protein depends on the local microenvironment of the target residue, which can significantly alter its pKa.
Effect of Temperature and Incubation Time
Temperature and reaction duration are interdependent variables that must be optimized together.
Temperature : Most labeling reactions are conducted between 4°C and 37°C. thermofisher.comnih.gov
Higher Temperatures (e.g., Room Temperature to 37°C) : Accelerate the labeling reaction, allowing for shorter incubation periods. atto-tec.com However, this also increases the rate of reagent hydrolysis and may risk protein denaturation, potentially exposing non-target residues. plos.org
Incubation Time : The optimal reaction time must be determined empirically for each specific system. Time-course experiments are essential to identify the point of maximum labeling before the reaction plateaus or the labeled product begins to degrade. rsc.org Incubation can range from 30 minutes to overnight, depending on the other reaction parameters. thermofisher.comrsc.org
The table below illustrates the general relationship between these parameters.
| Parameter | Effect on Primary Reaction | Effect on Side Reactions (e.g., Hydrolysis) | Typical Conditions |
| Low Temperature (4°C) | Slower Rate | Slower Rate | 4 hours to overnight |
| Room Temperature (~25°C) | Faster Rate | Faster Rate | 30 minutes to 4 hours |
| Elevated Temperature (37°C) | Very Fast Rate | Significantly Faster Rate | 10 to 60 minutes |
Reagent Concentration and Buffer Composition
Concentration : The efficiency of the labeling reaction is dependent on the concentrations of both the protein and NPIA. A molar excess of NPIA is generally used to drive the reaction to completion. interchim.fr Studies with analogous amine-reactive reagents have shown that higher protein concentrations and high reagent-to-protein mass ratios (e.g., 4:1 to 8:1) can lead to optimal labeling efficiency. researchgate.net However, excessively high concentrations of NPIA can increase the likelihood of non-specific modifications.
Buffer System : The choice of buffer is critical for maintaining a stable pH throughout the reaction.
Recommended Buffers : Phosphate, HEPES, borate, or bicarbonate buffers are commonly used for protein labeling reactions within the pH range of 7 to 9. atto-tec.comthermofisher.com
Buffers to Avoid : Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), must be avoided as they will compete with the target amino acid residues for reaction with NPIA, thereby quenching the reagent and reducing labeling efficiency.
This table provides a summary of suitable buffer systems.
| Buffer System | Useful pH Range | Comments |
| Phosphate (Sodium or Potassium) | 6.0 - 8.0 | Widely used; avoid if assaying phosphatases. merckmillipore.com |
| HEPES | 6.8 - 8.2 | Good buffering capacity at physiological pH. |
| Borate (Sodium Borate) | 8.0 - 10.0 | Suitable for reactions requiring more alkaline conditions (e.g., lysine targeting). |
| Bicarbonate / Carbonate | 9.2 - 10.7 (Carbonate) | Useful for maintaining high pH for lysine modification. thermofisher.com |
By systematically adjusting these parameters, researchers can optimize the reaction to achieve highly specific and efficient labeling of target proteins with this compound for subsequent analysis.
Structure Activity Relationship Studies and Rational Design of P Nitrophenyl Iodoacetate Derivatives
Design and Synthesis of Mechanistic and Functional p-Nitrophenyl Iodoacetate Analogs
The design and synthesis of analogs of this compound are centered around modifying key structural features to probe and modulate its reactivity and target specificity. These modifications typically involve alterations to the nitrophenyl ring, the iodoacetate group, or the ester linkage. The overarching goal is to create a library of compounds that can serve as mechanistic probes to understand enzyme-catalyzed reactions or as functional molecules with tailored biological activities.
The synthesis of these analogs often employs established organic chemistry reactions. For instance, the esterification of various substituted phenols with iodoacetic acid or its activated derivatives is a common strategy. The synthesis of p-nitrophenyl esters can be achieved through methods like using p-nitrophenyl chloroformate. nih.gov The nitration of phenol (B47542) derivatives is another key reaction, which can be controlled to produce ortho- and para-isomers. paspk.orgwikipedia.org For example, the reaction of a phenol derivative with oxalic acid, followed by nitration and hydrolysis, can selectively yield 4-nitrophenol (B140041) derivatives. google.com
Functional analogs can be designed to incorporate different reactive groups in place of the iodo group in the acetate (B1210297) moiety. For example, replacing iodine with other halogens (bromo, chloro, fluoro) can modulate the reactivity of the haloacetate group. The synthesis of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide from 2-benzoyl-4-chlorophenyl derivatives illustrates the introduction of a chloroacetamide group, which can also act as a covalent modifier. caymanchem.com Furthermore, the synthesis of more complex structures, such as linking the nitrophenyl group to heterocyclic scaffolds, has been reported. For instance, 5,6,7,8-tetrahydroisoquinolines bearing a nitrophenyl group have been synthesized through regioselective cyclocondensation reactions. researchgate.netresearchgate.net The synthesis of 4-azido-derivatives of 2H-1,2,3-triazoles with nitrophenyl substituents also highlights the diverse chemical space that can be explored. unec-jeas.com
The rationale behind these designs is often to create probes for specific biological targets. For example, p-nitrophenyl esters are widely used as substrates to assay the activity of various enzymes, including esterases and lipases. wikipedia.orgresearchgate.netscielo.sa.cr By designing and synthesizing a range of this compound analogs with varying electronic and steric properties, it is possible to map the active site of target enzymes and develop more potent and selective inhibitors. The design of covalent inhibitors often focuses on an electrophilic "warhead" that can react with nucleophilic residues in the active site of an enzyme. nih.gov In the case of this compound, the iodoacetate moiety serves as this warhead, capable of alkylating residues like cysteine.
A summary of synthetic strategies for related nitrophenyl derivatives is presented in the table below.
| Product Type | Starting Materials | Key Reaction Steps | Reference(s) |
| 4-Nitrophenol Derivatives | Phenol derivative, Oxalic acid | Esterification, Nitration, Hydrolysis | google.com |
| p-Nitrophenyl Alkanoates | Carboxylic acid, p-Nitrophenyl chloroformate | Esterification | nih.gov |
| N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide | 2-Benzoyl-4-chlorophenyl derivative, Chloroacetyl chloride | Nitration, Amidation | caymanchem.com |
| Nitrophenyl-substituted Tetrahydroisoquinolines | 2,4-diacetyl-5-hydroxy-5-methyl-3-(nitrophenyl)cyclohexanones, Cyanothioacetamide | Cyclocondensation | researchgate.netresearchgate.net |
| Nitrophenyl-substituted 4-Azido-1,2,3-triazoles | - | - | unec-jeas.com |
Quantitative Assessment of Reactivity and Target Selectivity of Analogs
A critical aspect of developing this compound derivatives as chemical probes or therapeutic agents is the quantitative assessment of their reactivity and target selectivity. caymanchem.compromega.deresearchgate.net Reactivity often refers to the rate at which the analog reacts with a target nucleophile, while selectivity is a measure of its preferential reaction with the intended target over other biological molecules. caymanchem.comnih.gov
The reactivity of p-nitrophenyl esters, such as p-nitrophenyl acetate, has been extensively studied as a model for nucleophilic acyl substitution reactions. The rate of reaction is typically monitored by spectrophotometrically measuring the release of the p-nitrophenolate anion. scholaris.cakinampark.com The reactivity of these esters is influenced by the nature of the nucleophile and the reaction medium. scholaris.ca For instance, the hydrolysis rate of p-nitrophenyl acetate increases significantly in DMSO-H₂O mixtures compared to pure water. scholaris.ca The "alpha effect" describes the enhanced nucleophilicity of certain molecules beyond what would be predicted by their basicity alone, which has been observed in reactions with p-nitrophenyl acetate. wikidoc.org
For covalent inhibitors like this compound, the reactivity is often quantified by determining the second-order rate constant (k_inact/K_I) for the inactivation of a target enzyme. This parameter reflects the efficiency of the covalent modification. Analogs with different leaving groups (e.g., bromoacetate, chloroacetate) will exhibit different reactivities. Iodoacetamide (B48618), a related compound, is known to be a potent irreversible inhibitor of enzymes with active site cysteine residues. nih.govresearchgate.net The reactivity of these haloacetamides is crucial for their function as covalent probes.
Target selectivity is paramount for minimizing off-target effects. caymanchem.comresearchgate.netnih.gov Selectivity is often assessed by comparing the reactivity of an analog against a panel of related enzymes or proteins. A highly selective probe will exhibit a significantly higher rate of reaction with its intended target compared to other proteins. For example, a chemical probe should ideally be over 30-fold more selective for its target over other proteins within the same family. caymanchem.compromega.de Proteomics-based approaches can be used to profile the targets of a covalent probe across the entire proteome, providing a comprehensive view of its selectivity.
The table below summarizes key parameters used in the quantitative assessment of reactivity and selectivity for chemical probes.
| Parameter | Description | Method of Determination | Importance | Reference(s) |
| IC₅₀/K_d | Concentration of inhibitor required to reduce enzyme activity by 50% / Dissociation constant | Biochemical assays | Measures potency of binding | caymanchem.compromega.de |
| k_inact/K_I | Second-order rate constant for irreversible inhibition | Kinetic analysis of enzyme inactivation | Measures efficiency of covalent modification | nih.gov |
| Selectivity Ratio | Ratio of IC₅₀ or k_inact/K_I for off-targets versus the primary target | Comparison of activity against a panel of proteins | Determines target specificity and potential for off-target effects | caymanchem.compromega.denih.gov |
| D_max | Maximum level of target degradation (for PROTACs) | Western blot, Mass spectrometry | Measures efficacy of targeted degradation | chemicalprobes.org |
| DC₅₀ | Concentration for 50% of maximal degradation (for PROTACs) | Western blot, Mass spectrometry | Measures cellular potency of degradation | chemicalprobes.org |
Computational and Molecular Modeling Approaches in Predicting this compound Interactions
Computational and molecular modeling techniques are invaluable tools in the rational design of this compound derivatives. researchgate.netgoogle.com These methods provide insights into the molecular interactions between the inhibitor and its target protein, helping to predict binding affinity, reactivity, and selectivity. By understanding these interactions at an atomic level, it is possible to design more effective and specific inhibitors.
Molecular docking is a widely used computational technique to predict the binding mode of a small molecule within the active site of a protein. researchgate.net For this compound, docking studies can help to identify the optimal orientation for the iodoacetate moiety to react with a nucleophilic residue, such as a cysteine thiolate. nih.gov These studies can also predict the binding affinity, providing a preliminary assessment of the potency of different analogs.
Quantum mechanics/molecular mechanics (QM/MM) methods can be employed to study the reaction mechanism of covalent inhibition in more detail. In this approach, the reactive parts of the system (e.g., the iodoacetate group and the cysteine side chain) are treated with a higher level of theory (quantum mechanics), while the rest of the protein and solvent are treated with a more computationally efficient method (molecular mechanics). This allows for the calculation of activation energies and the characterization of transition states for the covalent bond formation.
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the protein-inhibitor complex over time. google.com MD simulations can reveal how the binding of an inhibitor affects the conformational flexibility of the protein and can help to identify key residues involved in the interaction. For ligand-directed covalent modification, MD simulations can be used to model the reaction product and understand the stability of the covalent adduct. google.com
These computational approaches can be used in a predictive manner to screen virtual libraries of this compound analogs before their synthesis. By prioritizing compounds that are predicted to have high affinity and selectivity, computational methods can significantly streamline the drug discovery and probe development process. For example, computational models can be used to design PROTACs (PROteolysis TArgeting Chimeras) by linking a this compound-based warhead to a ligand for an E3 ubiquitin ligase, thereby inducing the degradation of the target protein. chemicalprobes.org
The table below outlines common computational methods used in the study of protein-inhibitor interactions.
| Computational Method | Application | Information Obtained | Reference(s) |
| Molecular Docking | Predicting binding modes of small molecules in a protein's active site. | Binding pose, predicted binding affinity (scoring). | researchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying the mechanism of chemical reactions in a biological system. | Reaction pathways, activation energies, transition state structures. | - |
| Molecular Dynamics (MD) Simulations | Simulating the time-dependent behavior of a molecular system. | Conformational changes, stability of protein-ligand complexes, solvent effects. | google.com |
| Free Energy Perturbation (FEP) / Thermodynamic Integration (TI) | Calculating the relative binding affinities of a series of analogs. | Accurate prediction of changes in binding free energy upon modification. | - |
Future Prospects and Emerging Research Frontiers for P Nitrophenyl Iodoacetate
Development of Chemoselective and Orthogonal Reactivity Modalities with p-Nitrophenyl Iodoacetate
The development of highly selective chemical modification strategies is crucial for studying the function of specific proteins within their native, complex environments. The iodoacetyl group of p-NPIA is known for its reactivity towards nucleophilic residues, primarily the thiol group of cysteine. creative-proteomics.com However, achieving true chemoselectivity and orthogonality—the ability to react with a specific target without cross-reacting with other cellular components—remains an active area of research. nih.govnih.govcapes.gov.br
Future research will likely focus on fine-tuning reaction conditions (e.g., pH, stoichiometry) to enhance the selectivity of p-NPIA for cysteine over other nucleophilic amino acids like lysine (B10760008) or histidine. While the iodoacetyl group preferentially reacts with thiols, side reactions can occur. creative-proteomics.com Strategies to minimize these off-target modifications are essential for its application in precise protein labeling.
Furthermore, the concept of orthogonal ligation, where two molecules react specifically with each other in the presence of many other reactive groups, is central to modern bioconjugation. nih.govacs.org While p-NPIA's reaction with cysteine is highly chemoselective, its orthogonality can be enhanced. For instance, it could be used in concert with other bioorthogonal "click" chemistries, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govmdpi.comacs.orgresearchgate.net In such a "doubly orthogonal" labeling strategy, p-NPIA could be used to selectively label cysteine residues, while another bioorthogonal handle is used to modify a different site on the protein, allowing for multi-functionalization. researchgate.net For example, nonspecific labeling by some bioorthogonal reagents with free thiols can be prevented by first masking cysteine residues with iodoacetamide (B48618), a close relative of p-NPIA. mdpi.com This highlights the potential for integrating iodoacetyl-based chemistry into complex, multi-step labeling protocols.
Table 1: Comparison of Bioorthogonal Ligation Strategies
| Ligation Strategy | Reactive Groups | Key Features | Typical Application |
| Iodoacetyl Chemistry | Iodoacetyl + Thiol (Cysteine) | High chemoselectivity for thiols; forms a stable thioether bond. | Cysteine modification, activity-based profiling. |
| Azide-Alkyne Cycloaddition | Azide (B81097) + Alkyne | High orthogonality and efficiency; catalyzed (CuAAC) or strain-promoted (SPAAC). acs.orgresearchgate.net | Live cell imaging, protein labeling. nih.gov |
| Staudinger Ligation | Azide + Phosphine | Highly selective, no metal catalyst required, but can be slow. acs.orgnih.gov | Glycan engineering, protein modification. |
| Diels-Alder Cycloaddition | Diene + Dienophile | Fast kinetics, can be reversible or irreversible. mdpi.com | Biomaterial synthesis, protein labeling. |
Integration into Advanced Bioorthogonal Conjugation and Proteomics Workflows
The ability of p-NPIA to react with specific amino acid residues makes it a valuable tool for proteomics, the large-scale study of proteins. researchgate.net A key application is in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy used to study the functional state of enzymes in complex biological samples. mdpi.comresearchgate.netnih.gov In a competitive ABPP workflow, a library of compounds can be screened for their ability to inhibit the labeling of a target enzyme by a reactive probe, such as an iodoacetamide derivative. nih.gov The p-nitrophenyl ester moiety of p-NPIA also allows it to serve as a substrate for esterases, with the release of p-nitrophenol providing a convenient colorimetric readout of enzyme activity. vwr.commpbio.com
Future proteomics applications will likely involve integrating p-NPIA into more sophisticated, high-throughput workflows. For example, its use in combination with mass spectrometry is a cornerstone of proteomics. creative-proteomics.com Alkylation of cysteine residues with iodoacetamide-based reagents is a standard step in many proteomics sample preparation protocols to prevent the formation of disulfide bonds, ensuring accurate protein identification and quantification. creative-proteomics.comnih.gov Desthiobiotin-PEO-iodoacetamide, a related reagent, allows for the specific labeling and subsequent affinity capture of cysteine-containing peptides, simplifying complex mixtures for mass spectrometry analysis.
The development of p-NPIA derivatives that incorporate reporter tags (e.g., fluorophores, biotin) or bioorthogonal handles would further expand its utility. sigmaaldrich.com Such probes would enable "two-step" labeling strategies where the initial modification by the p-NPIA derivative is followed by the attachment of a detection or affinity tag via a bioorthogonal reaction. mdpi.comresearchgate.net This approach offers greater flexibility and can minimize interference from bulky tags during the initial labeling event.
Table 2: Key Reagents in Cysteine-Focused Proteomics
| Reagent | Function | Application |
| This compound | Cysteine alkylation, potential activity-based probe. | Enzyme inhibition studies, covalent labeling. |
| Iodoacetamide (IAM) | Cysteine alkylation. | Standard reagent in proteomics to prevent disulfide bonds. nih.gov |
| N-Ethylmaleimide (NEM) | Cysteine alkylation. | Alternative to IAM for blocking cysteine residues. creative-proteomics.com |
| Desthiobiotin-PEO-Iodoacetamide | Cysteine labeling and enrichment. | Affinity purification of cysteine-containing peptides for MS analysis. |
| Iodoacetamide-alkyne/azide Probes | Cysteine labeling with a bioorthogonal handle. | Two-step labeling for ABPP and proteomics. nih.gov |
Novel Applications in Systems Biology and Drug Discovery Research
Systems biology aims to understand the complex interactions within biological systems. researchgate.netnih.gov This requires tools that can quantitatively measure the activity of cellular components. The use of p-nitrophenyl esters as chromogenic substrates is a well-established method for assaying enzyme activity in vitro. vwr.comnih.govresearchgate.net This principle is widely applied in high-throughput screening (HTS) for drug discovery, where large libraries of small molecules are tested for their ability to inhibit or activate a target enzyme. nih.govnih.govbiologists.com The simplicity and robustness of p-nitrophenol-based assays make them ideal for this purpose. jmb.or.kr
The future will see the application of p-NPIA and its derivatives in more complex, cell-based models that better mimic in vivo physiology, such as 3D cell cultures and organoids. nih.govfrontiersin.org These models provide a more biologically relevant context for drug screening and systems-level analysis. For instance, p-NPIA could be used to probe the activity of specific cysteine-containing enzymes within these microtissues, providing insights into disease mechanisms and drug responses.
Moreover, as a covalent modifier, p-NPIA can be used to identify "undruggable" targets. Covalent drugs have seen a resurgence in drug discovery, and screening for covalent inhibitors often involves reactive fragments similar to the iodoacetyl group. By identifying proteins that are covalently modified by p-NPIA or similar electrophiles, researchers can uncover new potential drug targets. This approach, often coupled with sophisticated proteomic methods, allows for the discovery of novel ligandable sites on proteins, expanding the scope of therapeutic intervention. nih.gov
Q & A
Q. How can p-nitrophenyl iodoacetate (NPIA) be utilized to prevent protease activity during protein extraction?
NPIA acts as an alkylating agent that irreversibly inhibits cysteine proteases by modifying free thiol groups. For plant or tissue extracts, homogenize samples in a buffer containing 2 mM NPIA and 5–10 mM DTT (or 0.2–0.8% 2-mercaptoethanol) at 0–4°C. Include glycerol (5% v/v) to stabilize proteins. NPIA’s inhibition is enhanced in the presence of dodecyl sulfate (DS), making it compatible with SDS-PAGE workflows .
Q. What are the critical handling and storage considerations for NPIA in laboratory settings?
NPIA is light-sensitive and moisture-reactive. Store desiccated at –20°C in amber vials. Use dust masks (N95), gloves, and eyeshields during handling due to its respiratory and dermal toxicity (WGK 3 hazard classification). Prepare working solutions fresh in anhydrous solvents (e.g., DMSO) to avoid hydrolysis. Purity verification via HPLC or GC-MS is recommended for enzymatic studies .
Q. How does NPIA compare to other iodoacetate derivatives in inhibiting glycolysis for metabolic studies?
NPIA shares mechanistic similarity with sodium iodoacetate, which inhibits glyceraldehyde-3-phosphate dehydrogenase (GAPDH) by alkylating its active-site cysteine. For in vitro glycolysis suppression, use 2–10 mM NPIA in cell culture media. Validate inhibition via ATP depletion assays or LC-MS quantification of glycolytic intermediates. Note that NPIA’s nitro group may enhance membrane permeability compared to sodium iodoacetate .
Advanced Research Questions
Q. How can NPIA be employed in cross-linking studies to probe protein domain interactions?
NPIA’s bifunctional reactivity (3–4.5 Å span) enables covalent cross-linking of proximal thiols. For myosin subfragment-1 (S-1) studies, incubate 1–5 mM NPIA with S-1 in Tris-HCl (pH 7.5) for 30 min at 25°C. Quench with 10 mM β-mercaptoethanol. Analyze cross-linked products via SDS-PAGE and mass spectrometry (e.g., ESI-MS). Nucleotide-bound states (e.g., ATP) may block cross-linking, revealing conformational shifts .
Q. What experimental strategies resolve contradictions in NPIA’s inhibitory effects across enzymatic systems?
In some phosphatases (e.g., Arabidopsis thaliana At1g05000), NPIA (0.06–10 mM) fails to inhibit activity, unlike N-ethylmaleimide. To troubleshoot:
- Pre-incubate enzymes with/without substrates (e.g., 3’-GMP) to assess active-site protection.
- Test alternative inhibitors (e.g., DTNB) to confirm cysteine dependence.
- Use X-ray crystallography to determine NPIA’s steric hindrance in specific binding pockets .
Q. How can NPIA’s cytotoxicity be mitigated in cell-based osteoarthritis models?
In iodoacetate-induced osteoarthritis (e.g., rat chondrocytes), NPIA triggers apoptosis via mitochondrial depolarization. To minimize off-target effects:
- Optimize concentration (e.g., 0.5–2 mM) using viability assays (MTT/flow cytometry).
- Co-treat with antioxidants (e.g., NAC) to counteract ROS generation.
- Validate specificity via RNA-seq to distinguish NPIA-driven pathways from intrinsic apoptosis signals .
Q. What methodologies confirm NPIA’s role in modifying histidine residues versus cysteine in enzyme active sites?
Use tandem mass spectrometry (LC-MS/MS) after NPIA treatment. For example:
- Treat RNase A with NPIA ± 3’-GMP.
- Digest with trypsin and analyze peptides via ESI-MS.
- Quantify modifications at His-32/His-88 versus Cys-150. Substrate (3’-GMP) presence protects active-site histidines, confirming targeted alkylation .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
